1,4-di-tert-Butyl-2,5-dimethoxybenzene is an organic compound with the molecular formula C16H26O2. It features a benzene ring substituted with two tert-butyl groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions. This unique structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications. The compound is known for its role in bio
DDB acts as a redox shuttle in LIBs by reversibly accepting and releasing electrons during the charging and discharging cycles []. The electron transfer occurs between the aromatic ring and the oxygen atoms in the methoxy groups []. The bulky tert-butyl groups are thought to contribute to the stability of the molecule during these redox processes [].
DDB serves as a benchmark redox shuttle for LIBs []. Its structure features two tert-butyl groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions of the benzene ring. This specific arrangement provides several advantages:
DDB demonstrates potential in protecting LIBs from overcharge conditions, particularly those employing lithium iron phosphate (LiFePO4) cathodes []. This protection stems from DDB's ability to:
While DDB offers promising features, it also possesses limitations that hinder its widespread application in LIBs:
These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in various chemical processes.
While specific biological activities of 1,4-di-tert-Butyl-2,5-dimethoxybenzene are not extensively documented, its interactions with biomolecules suggest potential roles in biochemical pathways. The compound's ability to participate in electrophilic aromatic substitution indicates that it could influence enzyme activity or protein interactions, although detailed studies are needed to elucidate these effects further.
The synthesis of 1,4-di-tert-Butyl-2,5-dimethoxybenzene typically involves a Friedel-Crafts alkylation reaction. The general procedure includes:
The typical yield of this synthesis ranges from 35% to 40%, with a melting point between 100°C and 105°C .
1,4-di-tert-Butyl-2,5-dimethoxybenzene has several applications:
Several compounds are structurally similar to 1,4-di-tert-Butyl-2,5-dimethoxybenzene:
Compound Name | Description | Unique Features |
---|---|---|
1,4-Dimethoxybenzene | Lacks tert-butyl groups; more reactive due to less steric hindrance | Higher reactivity in electrophilic substitution |
2,5-Di-tert-butyl-1,4-benzoquinone | An oxidized form of the compound; used in redox studies | Exhibits different electronic properties |
1,4-Di-tert-butylbenzene | Lacks methoxy groups; different reactivity profile | Different steric effects due to absence of methoxy groups |
The uniqueness of 1,4-di-tert-Butyl-2,5-dimethoxybenzene lies in its combination of steric hindrance from the tert-butyl groups and electron-donating effects from the methoxy groups. This combination enhances its stability and specific reactivity patterns compared to similar compounds .